Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-
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Overview
Description
Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is a compound that features a 3,4,5-trimethoxyphenyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 3,4,5-trimethoxyphenyl acetic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can inhibit the function of these proteins, leading to anti-cancer effects by preventing cell division and promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-Trimethoxyphenyl)acetamide
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzyl alcohol
Uniqueness
Acetamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
116758-60-2 |
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Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H15N3O4S/c1-7(17)14-13-16-15-12(21-13)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |
InChI Key |
GYZWELALUAYGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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